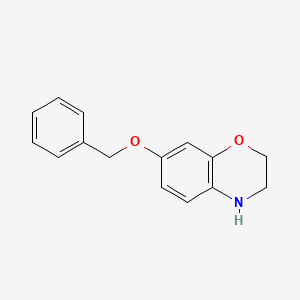

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

7-phenylmethoxy-3,4-dihydro-2H-1,4-benzoxazine |

InChI |

InChI=1S/C15H15NO2/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-7,10,16H,8-9,11H2 |

InChI Key |

HRIDFIMYLPVMJU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Benzoxazoles

The foundational approach begins with commercially available benzoxazoles, which are reduced to ortho-aminophenol derivatives. For 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine, a benzoxazole precursor bearing a hydroxyl group at the 5-position is required. Benzylation of this hydroxyl group is achieved via nucleophilic substitution using benzyl bromide in acetone with potassium carbonate as the base.

Reaction Conditions

- Benzylation : 5-Hydroxybenzoxazole (1 equiv), benzyl bromide (1.2 equiv), K₂CO₃ (2 equiv), acetone, reflux (12 h).

- Yield : ~85% (isolated via filtration and recrystallization in methanol).

Sodium Borohydride-Acetic Acid Reduction

The benzylated benzoxazole undergoes reduction using sodium borohydride in tetrahydrofuran (THF) with catalytic acetic acid, yielding the corresponding ortho-aminophenol derivative. This step proceeds quantitatively under inert conditions.

Key Parameters

- Temperature : 0–5°C during reagent addition, followed by stirring at room temperature (18 h).

- Workup : Extraction with ethyl acetate, washing with brine, and drying over MgSO₄.

Ring Closure with 1,2-Dibromoethane

Cyclization of the ortho-aminophenol derivative is achieved using 1,2-dibromoethane in a acetone-water mixture with potassium carbonate. This phase-transfer-catalyzed reaction forms the 3,4-dihydro-2H-1,4-benzoxazine core.

Optimized Conditions

- Solvent System : Acetone/water (3:1 v/v).

- Reagents : 1,2-Dibromoethane (1.8 equiv), K₂CO₃ (2 equiv).

- Yield : 74% after distillation (160–162°C at 1 mm Hg).

Table 1: Summary of Reduction-Ring Closure Method

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzylation | BnBr, K₂CO₃, acetone | 85 | 95 |

| Reduction | NaBH₄, AcOH, THF | >99 | 90 |

| Cyclization | 1,2-Dibromoethane, K₂CO₃ | 74 | 98 |

Solventless Synthesis via Extruder Technology

Mannich Condensation in Twin-Screw Extruders

A solventless approach adapted from US Patent 5,543,516 involves the reaction of 7-benzyloxyphenol with ethylenediamine and paraformaldehyde in a twin-screw extruder. This method eliminates solvent use and enables continuous production.

Critical Parameters

- Temperature : 120–140°C (residence time: 2–5 min).

- Stoichiometry : Phenol:amine:formaldehyde = 1:1:2.

- Post-Processing : Crude product purified via crystallization in methanol.

Table 2: Solventless Method Performance

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity | 96% (HPLC) |

| Throughput | 500 g/h (bench scale) |

Challenges in Starting Material Accessibility

The synthesis of 7-benzyloxyphenol requires multistep preparation, typically involving:

- Nitration of phenol to 4-nitrophenol.

- Benzylation using benzyl chloride.

- Catalytic hydrogenation to reduce the nitro group.

This route adds complexity, with an overall yield of 62% for the phenolic precursor.

Post-Synthetic Functionalization of Benzoxazine Cores

Directed Lithiation-Electrophilic Quenching

Preformed 3,4-dihydro-2H-1,4-benzoxazine undergoes regioselective lithiation at the 7-position using n-butyllithium in THF at −78°C. Subsequent quenching with triisopropyl borate and oxidation introduces a hydroxyl group, which is benzylated.

Reaction Sequence

- Lithiation : n-BuLi (2.2 equiv), THF, −78°C (1 h).

- Borylation : B(OiPr)₃ (3 equiv), −78°C to rt.

- Oxidation : H₂O₂ (30%), NaOH (2 M), 0°C.

- Benzylation : BnBr, K₂CO₃, DMF, 80°C (8 h).

Yield : 58% over four steps.

Limitations

- Low functional group tolerance at elevated temperatures.

- Competing side reactions during lithiation (e.g., ring opening).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Parameter | Reduction-Ring Closure | Solventless | Post-Synthetic |

|---|---|---|---|

| Total Steps | 3 | 4 | 4 |

| Overall Yield | 63% | 48% | 33% |

| Scalability | High | Very High | Low |

| Purity | 98% | 96% | 89% |

| Key Advantage | High-yielding | Solvent-free | Late-stage mod. |

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Halogenation : Bromo and chloro substituents (e.g., 7b, 7c) reduce yields slightly compared to methylated analogs (e.g., 7d, 69–80%) .

- Steric Effects : Bulky substituents (e.g., benzyloxy at position 7) may hinder electrophilic substitutions, necessitating optimized conditions .

- IR Data : Carbonyl stretching frequencies (1741–1755 cm⁻¹) are consistent across ester-functionalized derivatives .

Pharmacological Activity and Structure-Activity Relationships (SAR)

The pharmacological profile of benzoxazine derivatives varies significantly with substituents:

Key Observations :

Reactivity and Functionalization

- Bromination : Radical bromination of 7a with NBS yields ring-brominated products (e.g., 8) in low yields, while directed lithiation (e.g., 12) enables precise functionalization .

- Formylation : Vilsmeier conditions favor 6-formyl derivatives (78% yield), whereas Rieche’s method produces a 6:8 isomer mixture .

- Steric Hindrance : Bulky substituents (e.g., benzyloxy) may redirect electrophilic attacks to less hindered positions .

Q & A

Q. What are the key structural features of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine, and how do they influence its chemical reactivity?

The compound features a benzoxazine core fused with a benzene ring, substituted with a benzyloxy group at the 7-position. The dihydro-oxazine ring introduces partial saturation, reducing ring strain compared to fully aromatic systems. The benzyloxy group enhances steric bulk and modulates electronic properties, influencing nucleophilic/electrophilic reactivity. These features determine its interactions in synthetic pathways (e.g., regioselective substitution) and biological systems (e.g., hydrogen bonding) .

Q. What are the standard synthetic routes for preparing 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine?

Synthesis typically involves:

- Step 1 : Condensation of 2-aminophenol derivatives with benzyl-protected aldehydes under acidic conditions to form the oxazine ring.

- Step 2 : Reduction or controlled oxidation to achieve the dihydro state.

- Step 3 : Purification via column chromatography or recrystallization. Key reagents include glacial acetic acid for catalysis and ethanol as a solvent. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-oxidation or ring-opening side reactions .

Q. How can spectroscopic techniques (NMR, IR) confirm the identity of this compound?

- ¹H NMR : The dihydro-oxazine protons (H-3 and H-4) appear as doublets or triplets (δ 3.5–4.5 ppm). The benzyloxy group shows a singlet for the methylene protons (δ ~4.6–5.0 ppm).

- ¹³C NMR : The oxazine ring carbons resonate at δ 60–80 ppm, while the benzyloxy carbonyl appears at δ 160–170 ppm.

- IR : Stretching vibrations for C-O-C (oxazine) at ~1250 cm⁻¹ and aromatic C-H (benzyl) at ~3000 cm⁻¹ confirm structural motifs .

Q. What are the common solubility and stability challenges during storage?

The compound is hydrophobic due to the benzyloxy group, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Stability issues arise from oxidation of the dihydro-oxazine ring; storage under inert gas (N₂/Ar) at –20°C in amber vials is recommended to prevent degradation .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

Advanced methods include:

- Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., over-oxidation) .

- In-line analytics : Real-time monitoring via HPLC or FTIR to adjust reaction parameters dynamically.

- Greener solvents : Switch to cyclopentyl methyl ether (CPME) for improved environmental safety without compromising yield .

Q. How to address contradictory reports on the compound’s bioactivity (e.g., enzyme inhibition vs. inactivity)?

Contradictions may arise from:

- Assay conditions : pH, temperature, or co-solvents (e.g., DMSO concentration >1% can denature enzymes).

- Stereochemical purity : Chiral centers in the benzoxazine core (if present) must be validated via chiral HPLC.

- Protein source : Species-specific enzyme isoforms (e.g., human vs. murine) may respond differently. Replicate studies with rigorous controls (e.g., positive inhibitors) and structural validation (X-ray co-crystallography) are critical .

Q. What strategies can be used to functionalize the benzoxazine core for structure-activity relationship (SAR) studies?

- Electrophilic aromatic substitution : Introduce halogens (Br, Cl) at the 5-position using N-bromosuccinimide (NBS) or Cl₂ gas .

- Nucleophilic ring-opening : React with Grignard reagents to modify the oxazine ring.

- Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 7-position .

Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based kits.

- Molecular docking : Predict binding modes using software like AutoDock Vina, guided by X-ray structures of homologous enzymes .

- Metabolic profiling : Use LC-MS to identify metabolites and assess stability in microsomal preparations .

Q. What computational methods are effective for predicting the compound’s physicochemical properties?

- DFT calculations : Optimize geometry and predict electrostatic potential maps (e.g., using Gaussian 16).

- QSAR models : Corrogate logP, pKa, and bioavailability using tools like Schrodinger’s QikProp.

- Molecular dynamics (MD) : Simulate membrane permeability or protein-ligand interactions .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction provides unambiguous confirmation of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.